molecular formula C11H10O B3056190 2,3-Dihydro-1,3-methanonaphthalen-4(1H)-one CAS No. 69584-47-0

2,3-Dihydro-1,3-methanonaphthalen-4(1H)-one

Cat. No. B3056190
CAS RN: 69584-47-0
M. Wt: 158.2 g/mol
InChI Key: BCCLBJBYPPTQAS-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,3-methanonaphthalen-4(1H)-one, also known as tetralone, is a cyclic organic compound with a fused-ring structure. It has been widely used in various fields such as pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties.

Scientific Research Applications

Structural and Mechanistic Insights

A study by Anga et al. (2014) focuses on the synthesis and structural analysis of phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanone and its alcohol derivative. The research provides valuable insights into the formation mechanisms and stabilization energy of intermolecular hydrogen bonding, which is crucial for understanding the compound's properties (Anga, Biswas, Kottalanka, Mallik, & Panda, 2014).

Photochemical Generation and Dimerization

Warrener, Pitt, and Russell (1993) investigated the photochemical generation of Isoindene from 1,4-dihydro-1,4-methanonaphthalene-2,3-dione and its subsequent dimerization. This study is significant for understanding the pericyclic processes involved in the formation of diastereomeric dimers (Warrener, Pitt, & Russell, 1993).

Homoconjugation in Radicals

Kawamura, Sugiyama, and Yonezawa (1983) examined 2,3-dimethylbicyclo[2.2.1]hept-2-en-7-yl and 6-methyl-1,4-dihydro-1,4-methanonaphthalen-9-yl radicals, providing insights into the delocalization of the odd electron and the nonplanarity of tervalent carbon atoms. This research contributes to the understanding of homoconjugation in such radicals (Kawamura, Sugiyama, & Yonezawa, 1983).

Influence on Molecular Dynamics

Gruhlke and Dölle (1998) explored the influence of molecular structure on molecular dynamics in liquids using alkyl 1,2,3,4-tetrahydro-1,4-methanonaphthalenes as model compounds. This study aids in understanding the relationship between molecular shape and reorientational motions (Gruhlke & Dölle, 1998).

Novel Photoinduced Anti-Markovnikov Addition

Morrison and Nylund (1976) reported on the irradiation of 2-methylene-1,2,3,4-tetrahydro-1,4-methanonaphthalene in protic media, leading to novel anti-Markovnikov addition products. This research provides a new perspective on photoinduced reactions (Morrison & Nylund, 1976).

Cycloaddition Reactions

Halton and Russell (1991) studied the cycloaddition reactions of 9,9-Dichloro-1,4-dihydro-4a,8a-methanonaphthalene with various dienophiles, enhancing the understanding of electron-demand addition and reaction mechanisms (Halton & Russell, 1991).

Synthesis of Crown Ethers

Chou, Chen, and Chen (2003) reported the synthesis of bis-5,8-dimethoxy-1,4-methanonaphthalene-fused crown ethers using a novel synthetic route. This research contributes to the field of crown ether synthesis and its potential applications (Chou, Chen, & Chen, 2003).

Chemo- and Stereoselectivity in Cycloadditions

Mlostoń, Celeda, and Heimgartner (2003) explored the chemo- and stereoselective 1,3-dipolar cycloaddition reactions of thiocarbonyl ylides with a 1,4-methanonaphthalene-5,8-dione derivative. This research provides insights into the selective synthesis of polycyclic tetrahydrothiophene derivatives (Mlostoń, Celeda, & Heimgartner, 2003).

Ultrasensitive Colorimetric and Ratiometric Detection

Fanna et al. (2018) discussed the synthesis and application of a chemosensor for the detection of Cu2+ in aqueous solutions, utilizing 2,3-dihydro-1H-perimidin-2-yl phenol. This research is crucial for understanding the applications of these compounds in chemical sensing (Fanna et al., 2018).

Improved Synthesis of Annulated P-Benzoquinones

Marchand, Alihodžić, and Shukla (1998) reported an efficient synthesis method for substituted 1,4-dihydro-1,4-methanonaphthalene-5,8-diones. This research offers an improved approach for synthesizing complex annulated p-benzoquinones (Marchand, Alihodžić, & Shukla, 1998).

properties

IUPAC Name

tricyclo[7.1.1.02,7]undeca-2,4,6-trien-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c12-11-8-5-7(6-8)9-3-1-2-4-10(9)11/h1-4,7-8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCLBJBYPPTQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1C(=O)C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618108
Record name 2,3-Dihydro-1,3-methanonaphthalen-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69584-47-0
Record name 2,3-Dihydro-1,3-methanonaphthalen-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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